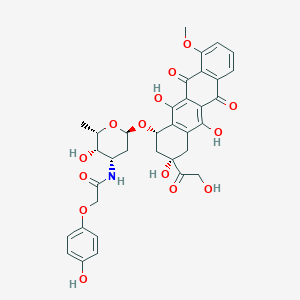
3,5-Dibrom-4-methoxybenzonitril
Übersicht
Beschreibung
3,5-Dibromo-4-methoxybenzonitrile is an organic compound with the chemical formula C8H5Br2NO. It is a derivative of benzonitrile, where two bromine atoms are substituted at the 3rd and 5th positions, and a methoxy group is substituted at the 4th position. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Wissenschaftliche Forschungsanwendungen
3,5-Dibromo-4-methoxybenzonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals
Biochemische Analyse
Biochemical Properties
3,5-Dibromo-4-methoxybenzonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with nitrilase enzymes, which catalyze the hydrolysis of nitriles to carboxylic acids and ammonia. The compound’s structure allows it to bind effectively with the active sites of these enzymes, facilitating the hydrolysis process
Cellular Effects
The effects of 3,5-Dibromo-4-methoxybenzonitrile on various cell types and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to 3,5-Dibromo-4-methoxybenzonitrile can lead to alterations in the expression of genes involved in oxidative stress responses and apoptosis . This compound also affects cellular metabolism by inhibiting specific metabolic enzymes, thereby altering the metabolic flux within the cell.
Molecular Mechanism
At the molecular level, 3,5-Dibromo-4-methoxybenzonitrile exerts its effects through several mechanisms. It binds to the active sites of enzymes, leading to either inhibition or activation of their catalytic activities. For example, the compound can inhibit the activity of certain nitrilases by occupying their active sites, preventing the hydrolysis of nitriles . Additionally, 3,5-Dibromo-4-methoxybenzonitrile can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional machinery of the cell.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,5-Dibromo-4-methoxybenzonitrile have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially when exposed to light and heat . Long-term studies have shown that prolonged exposure to 3,5-Dibromo-4-methoxybenzonitrile can lead to cumulative effects on cellular function, including sustained alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 3,5-Dibromo-4-methoxybenzonitrile vary with different dosages in animal models. At low doses, the compound may have minimal impact on physiological functions. At higher doses, it can induce toxic effects, including oxidative stress, inflammation, and tissue damage . Threshold effects have been observed, where a certain dosage level triggers significant adverse effects, highlighting the importance of dosage regulation in experimental settings.
Metabolic Pathways
3,5-Dibromo-4-methoxybenzonitrile is involved in several metabolic pathways. It is metabolized by enzymes such as cytochrome P450s, which catalyze its oxidation and subsequent breakdown . The compound’s metabolism can lead to the formation of reactive intermediates, which may interact with other cellular components, affecting overall metabolic flux and metabolite levels.
Transport and Distribution
Within cells and tissues, 3,5-Dibromo-4-methoxybenzonitrile is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for lipid membranes, which determine its localization and accumulation within different cellular compartments.
Subcellular Localization
The subcellular localization of 3,5-Dibromo-4-methoxybenzonitrile is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, it may accumulate in the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of 3,5-Dibromo-4-methoxybenzonitrile is essential for elucidating its precise biochemical roles.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 3,5-Dibromo-4-methoxybenzonitrile typically involves the bromination of 4-methoxybenzonitrile. The process can be summarized as follows:
Starting Material: 4-methoxybenzonitrile.
Reagent: Bromine.
Solvent: Suitable solvent such as acetic acid or chloroform.
Reaction Conditions: The reaction is carried out under controlled temperature and time to ensure selective bromination at the 3rd and 5th positions.
Industrial Production Methods
In an industrial setting, the production of 3,5-Dibromo-4-methoxybenzonitrile may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Dibromo-4-methoxybenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted benzonitriles can be formed.
Oxidation Products: Carboxylic acids or aldehydes.
Reduction Products: Amines or alcohols.
Coupling Products: Biaryl compounds.
Wirkmechanismus
The mechanism of action of 3,5-Dibromo-4-methoxybenzonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atoms and methoxy group play crucial roles in its reactivity and binding affinity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Dibromo-4-hydroxybenzonitrile: Similar structure but with a hydroxyl group instead of a methoxy group.
3,5-Diiodo-4-methoxybenzonitrile: Similar structure but with iodine atoms instead of bromine atoms.
3,5-Dimethyl-4-methoxybenzonitrile: Similar structure but with methyl groups instead of bromine atoms.
Uniqueness
3,5-Dibromo-4-methoxybenzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of bromine atoms enhances its reactivity in substitution and coupling reactions, making it a valuable intermediate in organic synthesis .
Eigenschaften
IUPAC Name |
3,5-dibromo-4-methoxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2NO/c1-12-8-6(9)2-5(4-11)3-7(8)10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUGMOVRSBPGSOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Br)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40372470 | |
| Record name | 3,5-dibromo-4-methoxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40372470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3336-39-8 | |
| Record name | 3,5-Dibromo-4-methoxybenzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3336-39-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-dibromo-4-methoxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40372470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 8-Aminoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B164836.png)











